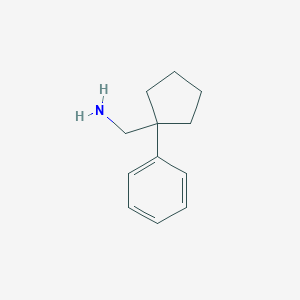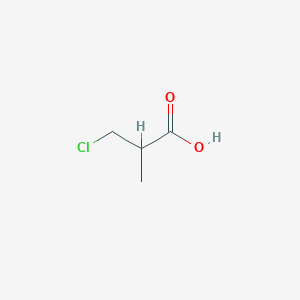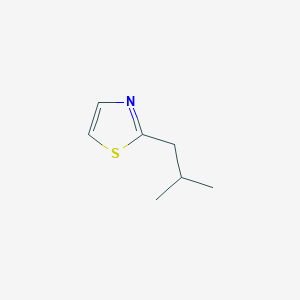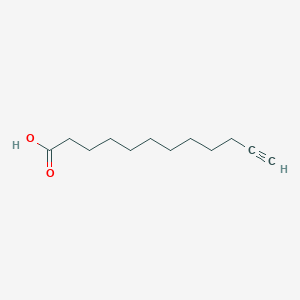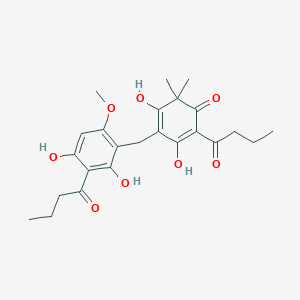
Desaspidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desaspidin is a natural product obtained from the marine sponge, Dysidea sp. It is a cyclic peptide consisting of 13 amino acids and has been found to exhibit potent anti-inflammatory and analgesic properties. Desaspidin has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
Uncoupling of Oxidative Phosphorylation
Desaspidin and related phlorobutyrophenone derivatives have been found to uncouple oxidative phosphorylation in rat liver mitochondria. These compounds inhibit respiration to varying degrees depending on the substrate used. Desaspidin demonstrates maximum activity at specific concentrations and is particularly effective when pyruvate and malate are employed as substrates (Runeberg, 1962).
Effects on Photophosphorylation in Intact Cells
Desaspidin has been shown to affect photophosphorylation in intact cells under both aerobic and anaerobic conditions. It primarily inhibits DCMU-insensitive cyclic photophosphorylation in vivo, similar to antimycin A, and its effects vary based on the presence of oxygen (Urbach & Simonis, 1967).
Inhibition of Photosynthetic Phosphorylation
Desaspidin has been utilized to study photosynthetic phosphorylation in chloroplasts. It inhibits ATP formation at very low concentrations in certain types of photosynthetic phosphorylation, demonstrating its potential as a tool to differentiate between various types of phosphorylation processes in chloroplasts (Gromet-Elhanan & Arnon, 1965).
Non-Specific Uncoupler of Photophosphorylation
Research indicates that desaspidin is a nonspecific uncoupler of all types of photophosphorylation. Its effectiveness varies under different oxidation-reduction states, suggesting a broader range of action in photosynthetic processes (Gromet-Elhanan & Avron, 1966).
Impact on CO2 Fixation by Spinach Chloroplasts
Investigations have shown that desaspidin impacts the process of CO2 fixation in spinach chloroplasts. This demonstrates its potential influence on photosynthetic reactions and energy transfer mechanisms in plants (Everson et al., 1966).
Sensitivity in Photophosphorylation Processes
Desaspidin's sensitivity to low concentrations can distinguish between different types of photophosphorylations associated with photooxidation of water and other types in chloroplasts. This specificity has been used to understand the different pathways of photosynthetic phosphorylation (Tsujimoto et al., 1966).
Propiedades
Número CAS |
114-43-2 |
|---|---|
Nombre del producto |
Desaspidin |
Fórmula molecular |
C24H30O8 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |
Clave InChI |
XDIZFCKCCMUFFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
melting_point |
150.0 °C |
Otros números CAS |
60842-45-7 114-43-2 |
Sinónimos |
desaspidin rosapin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



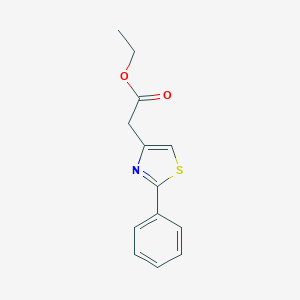

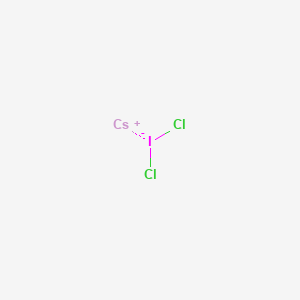
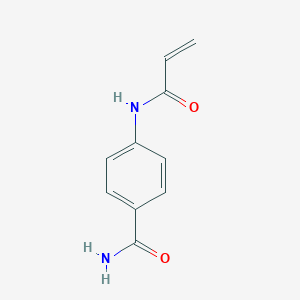

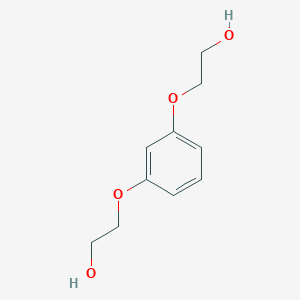
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
